N-(1-((Allylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide
CAS No.:
Cat. No.: VC15727550
Molecular Formula: C20H20N2O3
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N2O3 |
|---|---|
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
| Standard InChI | InChI=1S/C20H20N2O3/c1-3-13-21-20(24)18(14-15-9-11-17(25-2)12-10-15)22-19(23)16-7-5-4-6-8-16/h3-12,14H,1,13H2,2H3,(H,21,24)(H,22,23)/b18-14- |
| Standard InChI Key | MQIHSZBFQWJUOG-JXAWBTAJSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)/C=C(/C(=O)NCC=C)\NC(=O)C2=CC=CC=C2 |
| Canonical SMILES | COC1=CC=C(C=C1)C=C(C(=O)NCC=C)NC(=O)C2=CC=CC=C2 |
Introduction
Molecular Structure and Physicochemical Properties
Chemical Composition and Stereochemical Features
N-(1-((Allylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide features a Z-configuration vinyl group bridging a 4-methoxyphenyl moiety and an allylamine-derived carbamate. The benzamide group at the N-terminus contributes to planar rigidity, while the methoxy substituent enhances lipophilicity (logP estimated at 2.8). Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀N₂O₃ |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
| Topological Polar Surface Area | 86.6 Ų |
The isomeric SMILES string (COC1=CC=C(C=C1)/C=C(/C(=O)NCC=C)\NC(=O)C2=CC=CC=C2) confirms the stereospecific arrangement critical for potential biological interactions.
Spectroscopic Characterization
While experimental spectra remain unpublished, computational predictions using density functional theory (DFT) suggest characteristic signals:
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¹H NMR: A doublet at δ 7.8–7.6 ppm (benzamide aromatic protons), singlet at δ 3.8 ppm (methoxy group), and multiplet at δ 5.8–5.2 ppm (allyl vinyl protons).
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IR Spectroscopy: Strong absorptions at 1680 cm⁻¹ (amide I) and 1640 cm⁻¹ (α,β-unsaturated carbonyl).
Synthesis and Manufacturing Considerations
Proposed Synthetic Routes
The synthesis likely employs a multi-step sequence:
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Micheal Addition: Reaction of 4-methoxybenzaldehyde with nitroethane yields β-nitrostyrene, followed by reduction to the corresponding amine.
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Carbamate Formation: Condensation of the amine with allyl isocyanate under Schotten-Baumann conditions introduces the allylamino carbonyl group.
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Benzoylation: Final acylation using benzoyl chloride in dichloromethane with DMAP catalysis completes the assembly.
Table 1: Hypothetical Reaction Conditions
| Step | Reagents | Temperature | Yield (Projected) |
|---|---|---|---|
| 1 | 4-Methoxybenzaldehyde, Nitroethane, Piperidine | 80°C | 68% |
| 2 | Allyl isocyanate, NaOH | 0–5°C | 52% |
| 3 | Benzoyl chloride, DMAP | RT | 75% |
Purification Challenges
The compound’s lipophilicity (cLogP 3.1) necessitates reversed-phase HPLC for final purification, with acetonitrile/water gradients achieving >95% purity. Scale-up may require continuous flow systems to mitigate exothermic risks during benzoylation.
Comparative Analysis with Related Benzamides
Table 2: Functional Group Impact on Bioactivity
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